Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-
Overview
Description
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- is an organic compound with the molecular formula C13H16. This compound is characterized by a benzene ring substituted with a 1,3-butadienyl group and three methyl groups at positions 1, 3, and 5. It is a derivative of benzene and belongs to the class of aromatic hydrocarbons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as a substituted benzene) under thermal conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where electrophiles such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces to modulate cellular responses.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-butadienyl-: A similar compound with a 1,3-butadienyl group but without the additional methyl groups.
Toluene, 1,3-butadienyl-: A derivative of toluene with a 1,3-butadienyl group.
Uniqueness
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- is unique due to the presence of three methyl groups at positions 1, 3, and 5 on the benzene ring, which can influence its chemical reactivity, physical properties, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-buta-1,3-dienyl-1,3,5-trimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-9H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHSFAXJIMOIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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